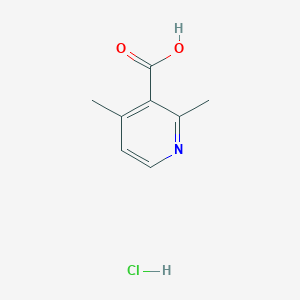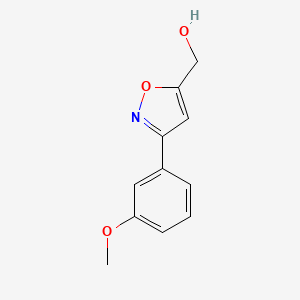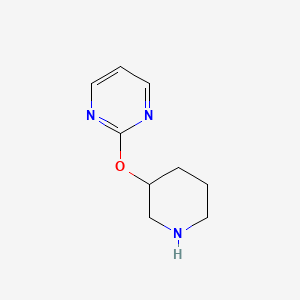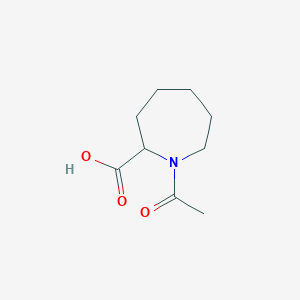![molecular formula C6H9BO3S B1462944 [5-(Metoximetil)-2-tienil]ácido borónico CAS No. 2096337-65-2](/img/structure/B1462944.png)
[5-(Metoximetil)-2-tienil]ácido borónico
Descripción general
Descripción
[5-(Methoxymethyl)-2-thienyl]boronic acid is a useful research compound. Its molecular formula is C6H9BO3S and its molecular weight is 172.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(Methoxymethyl)-2-thienyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(Methoxymethyl)-2-thienyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Los ácidos borónicos, incluido el [5-(metoximetil)-2-tienil]ácido borónico, son bloques de construcción muy valiosos en la síntesis orgánica . Se utilizan en diversos enfoques de borilación, incluida la prominente reacción de hidroboración asimétrica .
Reacciones de acoplamiento cruzado de Suzuki-Miyaura
Una de las aplicaciones más importantes de los ácidos borónicos es el acoplamiento de Suzuki-Miyaura . Este es un tipo de reacción de acoplamiento cruzado catalizada por paladio que permite la formación de enlaces carbono-carbono .
Protodesboronación
La protodesboronación de ésteres borónicos de pinacol, una categoría a la que pertenece el this compound, es un proceso significativo en la síntesis orgánica . Este proceso no está bien desarrollado, pero se ha informado que puede ser catalizado mediante un enfoque radical .
Hidrometilación anti-Markovnikov de alquenos
Junto con una homologación de Matteson–CH2–, la protodesboronación de ésteres borónicos de alquilo permite una hidrometilación formal de alqueno anti-Markovnikov . Esta es una transformación valiosa pero relativamente desconocida .
Síntesis de moléculas complejas
El proceso de protodesboronación se ha utilizado en la síntesis total formal de moléculas complejas como la d-®-conicina y la indolizidina 209B .
Arilación directa
Los ácidos borónicos también se utilizan en la arilación directa catalizada por Pd . Este proceso permite la introducción directa de un grupo arilo a un sustrato .
Mecanismo De Acción
Target of Action
The primary target of [5-(Methoxymethyl)-2-thienyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, [5-(Methoxymethyl)-2-thienyl]boronic acid interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which [5-(Methoxymethyl)-2-thienyl]boronic acid participates, leads to the formation of new carbon–carbon bonds . This reaction is part of a broader array of transformations that organoboron compounds can undergo, providing access to a wide variety of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of [5-(Methoxymethyl)-2-thienyl]boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Propiedades
IUPAC Name |
[5-(methoxymethyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BO3S/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3,8-9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURNSMMUACWAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid](/img/structure/B1462861.png)

![2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B1462863.png)
![1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B1462866.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/structure/B1462867.png)



![4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1462875.png)

![(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B1462878.png)



